3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol
Overview
Description
3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol is an organic compound characterized by the presence of two 3,5-bis(trifluoromethyl)phenyl groups attached to a central methanol moiety. This compound is notable for its unique structural features, which include multiple trifluoromethyl groups, making it a valuable molecule in various chemical applications.
Mechanism of Action
Mode of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been noted for their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used extensively in promoting organic transformations .
Biochemical Analysis
Biochemical Properties
Bis[3,5-bis(trifluoromethyl)phenyl]methanol plays a significant role in biochemical reactions, particularly as an organocatalyst. It can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol . The compound interacts with various enzymes and proteins, facilitating these reactions through its unique structural properties. The trifluoromethyl groups enhance its reactivity and stability, making it a valuable tool in synthetic chemistry.
Molecular Mechanism
The molecular mechanism of Bis[3,5-bis(trifluoromethyl)phenyl]methanol involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. Its trifluoromethyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. These molecular interactions can result in significant changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis[3,5-bis(trifluoromethyl)phenyl]methanol can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been observed that the compound remains stable under normal conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis .
Dosage Effects in Animal Models
The effects of Bis[3,5-bis(trifluoromethyl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolic pathways. At higher doses, it can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal biochemical processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
Bis[3,5-bis(trifluoromethyl)phenyl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s trifluoromethyl groups enhance its reactivity, allowing it to participate in complex biochemical reactions. These interactions can lead to changes in metabolic pathways, affecting overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Bis[3,5-bis(trifluoromethyl)phenyl]methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structural properties allow it to be efficiently transported and localized within specific cellular compartments. These interactions can affect the compound’s accumulation and localization, influencing its overall biochemical effects .
Subcellular Localization
Bis[3,5-bis(trifluoromethyl)phenyl]methanol exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-bis(trifluoromethyl)benzaldehyde, while reduction could produce 3,5-bis(trifluoromethyl)phenylmethane.
Scientific Research Applications
3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structural features make it useful in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)phenylmethane
- 3,5-Bis(trifluoromethyl)phenyl-2-pyrrolidinemethanol
Uniqueness
3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol is unique due to the presence of two trifluoromethyl groups on each phenyl ring, which significantly enhances its chemical stability and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of fluorinated organic molecules and materials.
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6,13,30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCQGUCBWHWEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380261 | |
Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87901-76-6 | |
Record name | bis[3,5-bis(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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